molecular formula C53H74BrN9O9S B12094918 TBK1 control PROTAC(R)4

TBK1 control PROTAC(R)4

Katalognummer: B12094918
Molekulargewicht: 1093.2 g/mol
InChI-Schlüssel: QMGHHBHPDDAGGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of TBK1 PROTAC®3i involves multiple steps, including the preparation of a ligand for the von-Hippel Lindau protein, a linker, and a TBK1-targeting moiety. The final compound is formed by conjugating these components through a series of chemical reactions .

Industrial Production Methods: Industrial production of TBK1 PROTAC®3i would likely involve large-scale synthesis of the individual components followed by their conjugation under controlled conditions. The process would require stringent quality control measures to ensure the purity and efficacy of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: TBK1 PROTAC®3i undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Wissenschaftliche Forschungsanwendungen

TBK1 PROTAC®3i has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the degradation of TBK1 and its effects on various cellular processes.

    Biology: Helps in understanding the role of TBK1 in inflammation, autophagy, and cancer progression.

    Medicine: Potential therapeutic applications in treating diseases associated with aberrant TBK1 activity, such as cancer and autoimmune diseases.

    Industry: Used in the development of new drugs targeting TBK1.

Wirkmechanismus

TBK1 PROTAC®3i exerts its effects by recruiting the von-Hippel Lindau protein to TBK1, leading to its ubiquitination and subsequent degradation by the proteasome. This process effectively reduces the levels of TBK1 in cells, thereby inhibiting its activity. The molecular targets involved include TBK1 and the von-Hippel Lindau protein, while the pathways involved include the ubiquitin-proteasome system .

Biologische Aktivität

TANK-binding kinase 1 (TBK1) is a crucial serine/threonine kinase involved in various cellular processes, including inflammation, immunity, and cancer progression. The development of proteolysis-targeting chimeras (PROTACs) has emerged as a promising strategy to selectively degrade target proteins, including TBK1. This article focuses on the biological activity of TBK1 control PROTAC®4, examining its mechanism of action, efficacy in cancer models, and potential therapeutic implications.

Overview of TBK1 and PROTAC Technology

TBK1 plays a significant role in mediating immune responses and regulating inflammatory pathways. Its dysregulation is linked to several cancers, making it an attractive target for therapeutic intervention. PROTAC technology utilizes bifunctional molecules that recruit E3 ubiquitin ligases to target proteins for degradation, offering advantages over traditional inhibitors by reducing off-target effects and achieving selective degradation.

Table 1: Key Characteristics of TBK1 Control PROTAC®4

FeatureDescription
Type PROTAC (Proteolysis Targeting Chimera)
Target TBK1
E3 Ligase VHL (Von Hippel-Lindau)
Mechanism Induces degradation of TBK1
Biological Activity High affinity binding; no significant degradation observed

TBK1 control PROTAC®4 binds to TBK1 with high affinity but functions as a negative control, exhibiting no significant degradation of the target protein. This characteristic allows researchers to study the effects of TBK1 modulation without altering its levels in cellular systems. The ability to selectively bind without degradation is crucial for assessing the functional roles of TBK1 in various pathways.

Case Study 1: Cancer Cell Proliferation

In a study investigating the role of TBK1 in cancer cell proliferation, researchers utilized TBK1 control PROTAC®4 to determine the impact of TBK1 activity on cell growth. The results indicated that while TBK1 was effectively bound by the PROTAC, the lack of degradation allowed for continued assessment of its role in promoting cell survival and proliferation in various cancer types, including renal cell carcinoma.

Case Study 2: Immune Response Modulation

Another study explored how TBK1 control PROTAC®4 could influence immune responses in tumor microenvironments. By maintaining TBK1 levels while altering its activity through competitive inhibition with this PROTAC, researchers observed changes in cytokine production and T-cell activation, suggesting that modulating TBK1 activity could enhance antitumor immunity.

Research Findings

Recent findings highlight the dual role of TBK1 as both a promoter of tumorigenesis and an activator of immune responses. Inhibition or degradation of TBK1 has been shown to suppress tumor growth while enhancing T-cell responses against tumors. For instance, studies have demonstrated that small molecule inhibitors targeting TBK1 can effectively reduce tumor size in xenograft models.

Table 2: Summary of Research Findings on TBK1 Control PROTAC®4

Study FocusKey Findings
Cancer Proliferation Maintained TBK1 levels; assessed growth impact
Immune Modulation Altered cytokine production; enhanced T-cell activation
Therapeutic Implications Potential for combination therapies targeting TBK1

Eigenschaften

Molekularformel

C53H74BrN9O9S

Molekulargewicht

1093.2 g/mol

IUPAC-Name

1-[2-[[2-[3-[4-[3-[4-[[5-bromo-4-[3-[cyclobutanecarbonyl(methyl)amino]propylamino]pyrimidin-2-yl]amino]phenoxy]propoxy]butoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C53H74BrN9O9S/c1-36-46(73-35-58-36)38-16-14-37(15-17-38)31-56-49(66)44-30-41(64)33-63(44)51(68)47(53(2,3)4)60-45(65)34-71-28-10-26-69-24-6-7-25-70-27-11-29-72-42-20-18-40(19-21-42)59-52-57-32-43(54)48(61-52)55-22-9-23-62(5)50(67)39-12-8-13-39/h14-21,32,35,39,41,44,47,64H,6-13,22-31,33-34H2,1-5H3,(H,56,66)(H,60,65)(H2,55,57,59,61)

InChI-Schlüssel

QMGHHBHPDDAGGO-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCOCCCCOCCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCCCN(C)C(=O)C6CCC6)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.